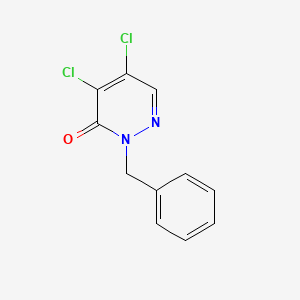

2-Benzyl-4,5-dichloropyridazin-3(2h)-one

Vue d'ensemble

Description

EcDsbB-IN-9 est un puissant inhibiteur de l'enzyme de formation de ponts disulfure DsbB dans Escherichia coli. Ce composé a montré une efficacité significative dans l'inhibition de l'activité de DsbB, avec une valeur IC50 de 1,7 μM et une valeur Ki de 46 nM . EcDsbB-IN-9 est principalement utilisé dans la recherche scientifique pour étudier les mécanismes de formation de ponts disulfure et son rôle dans la pathogenèse bactérienne.

Méthodes De Préparation

La synthèse de EcDsbB-IN-9 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de EcDsbB-IN-9 est synthétisée par une série de réactions de condensation.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits dans la structure de base par des réactions de substitution.

Purification : Le composé final est purifié à l'aide de techniques telles que la chromatographie sur colonne pour atteindre une pureté ≥ 97,0 %.

Analyse Des Réactions Chimiques

EcDsbB-IN-9 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir EcDsbB-IN-9 en sa forme réduite.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le composé.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

EcDsbB-IN-9 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé pour étudier les mécanismes de formation de ponts disulfure et le rôle de DsbB dans les cellules bactériennes.

Biologie : Le composé est utilisé pour étudier les fonctions biologiques des ponts disulfure dans les protéines et leur impact sur la pathogenèse bactérienne.

Médecine : EcDsbB-IN-9 est exploré comme un agent thérapeutique potentiel pour cibler les infections bactériennes en inhibant la formation de ponts disulfure.

Mécanisme d'action

EcDsbB-IN-9 exerce ses effets en inhibant l'activité de l'enzyme de formation de ponts disulfure DsbB dans Escherichia coli. L'inhibition de DsbB empêche la formation de ponts disulfure dans les protéines bactériennes, qui sont essentielles au bon repliement et à la fonction de ces protéines. Cette perturbation du repliement des protéines conduit à l'accumulation de protéines mal repliées, ce qui finit par nuire à la croissance et à la survie des bactéries .

Applications De Recherche Scientifique

Chemical Synthesis Applications

One of the primary applications of 2-benzyl-4,5-dichloropyridazin-3(2H)-one is as an acyl source in the synthesis of carboxylic acid anhydrides and in the esterification of alcohols. This compound can participate in various chemical reactions due to its electrophilic nature, making it a versatile building block in organic synthesis .

Key Reactions

- Esterification : The compound can react with alcohols to form esters without the need for catalysts, showcasing its utility in green chemistry .

- Nucleophilic Substitution : It can undergo nucleophilic substitutions, which are essential for synthesizing more complex organic molecules .

Biological Applications

The biological activity of this compound has been a focus of research due to its potential therapeutic properties. Studies have indicated that derivatives of pyridazinones exhibit various biological activities such as:

- Anticancer Activity : Compounds derived from this structure have shown promise in sensitizing cancer cells to chemotherapeutic agents like doxorubicin. For instance, one study highlighted a derivative with high potency against breast cancer cells, indicating its potential as a lead compound for cancer therapy .

- Anti-inflammatory Properties : The compound's structural attributes may contribute to anti-inflammatory effects, making it a candidate for further pharmacological studies.

Anticancer Activity

A study published in Nature demonstrated that a derivative of this compound (referred to as BZ1) exhibited high affinity for bromodomains involved in epigenetic regulation. This compound was shown to enhance the cytotoxic effects of doxorubicin on breast cancer cells while being well-tolerated by normal cells. The research emphasized the specificity of BZ1 towards certain cancer cell lines, suggesting its potential as a targeted therapeutic agent .

Esterification Studies

Research conducted on the aminolysis of 2-acyl-4,5-dichloropyridazin-3(2H)-ones revealed that these compounds could effectively catalyze esterifications without additional catalysts. This finding is significant for developing more sustainable synthetic methodologies in organic chemistry .

Mécanisme D'action

EcDsbB-IN-9 exerts its effects by inhibiting the activity of the disulfide bond forming enzyme DsbB in Escherichia coli. The inhibition of DsbB prevents the formation of disulfide bonds in bacterial proteins, which are essential for the proper folding and function of these proteins. This disruption of protein folding leads to the accumulation of misfolded proteins, ultimately impairing bacterial growth and survival .

Comparaison Avec Des Composés Similaires

EcDsbB-IN-9 est unique en termes de sa haute puissance et de sa spécificité pour l'inhibition de DsbB dans Escherichia coli. Des composés similaires comprennent :

EcDsbB-IN-1 : Un autre inhibiteur de DsbB avec une puissance inférieure à celle de EcDsbB-IN-9.

EcDsbB-IN-2 : Un composé ayant une activité inhibitrice similaire mais une structure chimique différente.

EcDsbB-IN-3 : Un inhibiteur avec une spécificité plus large, ciblant plusieurs enzymes de formation de ponts disulfure.

EcDsbB-IN-9 se distingue par sa haute spécificité et sa puissance, ce qui en fait un outil précieux pour étudier la formation de ponts disulfure et développer de nouveaux agents antibactériens.

Activité Biologique

2-Benzyl-4,5-dichloropyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.1 g/mol. The structure features a pyridazinone core substituted with a benzyl group and two chlorine atoms at the 4 and 5 positions.

Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.1 g/mol |

| CAS Number | 932-22-9 |

| PubChem CID | 722438 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound has anticancer properties . In vitro assays demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis and inhibit cell proliferation, possibly through the modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging between 10 µM to 20 µM for different cell lines .

- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes involved in tumor growth .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis; inhibits proliferation in various cancer cell lines |

| Mechanism Insights | Potential binding to key enzymes; modulation of signaling pathways |

Propriétés

IUPAC Name |

2-benzyl-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHBQZQCDCTOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352294 | |

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41933-33-9 | |

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.